Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
CAS No.: 423768-47-2
Cat. No.: VC3721162
Molecular Formula: C9H11ClO6S3
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 423768-47-2 |
---|---|
Molecular Formula | C9H11ClO6S3 |
Molecular Weight | 346.8 g/mol |
IUPAC Name | methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 |
Standard InChI Key | FHFIRKJBLQUUAD-UHFFFAOYSA-N |
SMILES | CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC |
Canonical SMILES | CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is identified by the CAS Registry Number 423768-47-2. It belongs to the thiophene class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing one sulfur atom . The molecular structure features several key functional groups:
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A thiophene core structure
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A chlorosulfonyl group (-SO₂Cl) at position 3
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An isopropylsulfonyl group (-SO₂CH(CH₃)₂) at position 4
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A methyl carboxylate group (-COOCH₃) at position 2
The compound's chemical formula is C₉H₁₁ClO₆S₃ with a molecular weight of 346.83 g/mol . Its structure can be represented by the InChI Key FHFIRKJBLQUUAD-UHFFFAOYSA-N and InChI string InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 .
Physical and Chemical Properties
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate possesses distinct physical and chemical properties that influence its handling, storage, and applications. Table 1 summarizes these properties:
Table 1: Physical and Chemical Properties of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate
The compound's relatively high melting and boiling points indicate strong intermolecular forces, likely due to the presence of multiple polar functional groups. The LogP value of approximately 3.8 suggests moderate lipophilicity, which could influence its solubility profile and potential biological interactions . The compound is sensitive to moisture, which is an important consideration for storage and handling .
The compound presents significant hazards due to its corrosive nature, primarily attributed to the reactive chlorosulfonyl group. This functional group is known to react with water, potentially generating hydrochloric acid and sulfuric acid derivatives . Therefore, proper personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and appropriate laboratory attire should be worn when handling this compound.
Applications and Research Significance
Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate has several potential applications based on its structure and reactivity profile:
Pharmaceutical Intermediate
Related Compounds and Derivatives
Understanding the broader context of related compounds can provide insights into the chemical behavior and applications of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate. One notable related compound is Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS: 175201-88-4), which features an iodine substituent instead of the chlorosulfonyl group at position 3 of the thiophene ring.
Other related compounds include:
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Methyl 3-chlorosulfonylthiophene-2-carboxylate
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3-Thiophenesulfonyl chloride
These structural analogs may share similar reactivity patterns while offering distinct synthetic potential based on their specific substitution patterns.
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